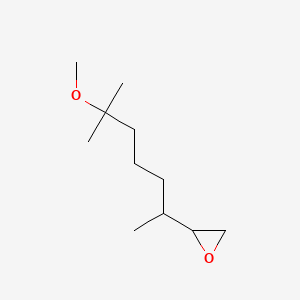
4-(4-Fluorophenyl)-1-oxo-1H-isochromene-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Fluorophenyl)-1-oxo-1H-isochromene-3-carboxylic acid is a synthetic organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-1-oxo-1H-isochromene-3-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method might involve the reaction of a fluorinated benzaldehyde with a suitable chromone derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of automated reactors and continuous flow systems to maintain consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Fluorophenyl)-1-oxo-1H-isochromene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Halogenation or other substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents like N-bromosuccinimide or electrophilic aromatic substitution conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 4-(4-Fluorophenyl)-1-oxo-1H-isochromene-3-carboxylic acid would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-2-Benzopyran-3-carboxylic acid derivatives: Other compounds in this class with different substituents.
Fluorophenyl derivatives: Compounds with similar fluorinated aromatic rings.
Uniqueness
4-(4-Fluorophenyl)-1-oxo-1H-isochromene-3-carboxylic acid is unique due to its specific combination of a benzopyran core and a fluorinated phenyl group, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Propriétés
Numéro CAS |
125064-63-3 |
|---|---|
Formule moléculaire |
C16H9FO4 |
Poids moléculaire |
284.24 g/mol |
Nom IUPAC |
4-(4-fluorophenyl)-1-oxoisochromene-3-carboxylic acid |
InChI |
InChI=1S/C16H9FO4/c17-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)16(20)21-14(13)15(18)19/h1-8H,(H,18,19) |
Clé InChI |
XKAPHFJOHWYKFR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(OC2=O)C(=O)O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














